molecular formula C15H20FNO3S2 B2610956 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1790197-00-0

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

Cat. No.: B2610956
CAS No.: 1790197-00-0
M. Wt: 345.45
InChI Key: LIPYNNIMDRHJCD-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H20FNO3S2 and its molecular weight is 345.45. The purity is usually 95%.
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Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine :The study by Wood, Brettell, and Lalancette (2007) explores the structural characteristics of a compound closely related to L-cocaine, highlighting the importance of such compounds in understanding molecular interactions, specifically intra- and intermolecular hydrogen bonding, which could have implications for designing drug delivery systems or studying drug-receptor interactions. The research emphasizes the utility of azabicyclo octane derivatives in crystallography and molecular design (Wood, Brettell, & Lalancette, 2007).

Fluorination Techniques :G. Lal's work (1993) on the site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts underscores the significance of fluorination methods in modifying organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals. This research demonstrates the versatility of azabicyclo octane derivatives as reagents in chemical synthesis, offering pathways to introduce fluorine atoms into complex molecules with good yields and regioselectivity under mild conditions (Lal, 1993).

Enantioselective Synthesis :Research by Martens and Lübben (1991) on enantiomerically pure bicyclic pyrrolidine derivatives, synthesized from azabicyclo[3.3.0]octane, showcases the applications of such compounds in asymmetric synthesis. This work is pivotal for the pharmaceutical industry, where the creation of enantiomerically pure substances is crucial for developing drugs with desired efficacy and minimal side effects. The study exemplifies the use of azabicyclo octane derivatives in creating chiral centers, which are essential for the activity of many biologically active molecules (Martens & Lübben, 1991).

Sulfonated Poly(arylene ether sulfone)s for Fuel Cell Applications :The work by Kim, Robertson, and Guiver (2008) on sulfonated poly(arylene ether sulfone)s, incorporating fluorenyl groups for fuel cell applications, although not directly related to azabicyclo[3.2.1]octane, demonstrates the broader scientific interest in modifying organic molecules for specific functionalities. Such research is vital for advancing materials science, particularly in developing more efficient and durable materials for energy conversion and storage technologies (Kim, Robertson, & Guiver, 2008).

Properties

IUPAC Name

8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S2/c1-20-14-6-3-10(16)7-15(14)22(18,19)17-11-4-5-12(17)9-13(8-11)21-2/h3,6-7,11-13H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPYNNIMDRHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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